REACTION_SMILES
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[CH3:12][O:13][c:14]1[cH:15][cH:16][c:17](-[c:20]2[n:21][c:22]([S:33][c:34]3[cH:35][cH:36][cH:37][cH:38][cH:39]3)[nH:23][c:24]2-[c:25]2[cH:26][cH:27][c:28]([O:31][CH3:32])[cH:29][cH:30]2)[cH:18][cH:19]1.[Cl:40][CH2:41][Cl:42].[OH:1][O:2][C:3]([c:4]1[cH:5][c:6]([Cl:7])[cH:8][cH:9][cH:10]1)=[O:11]>>[O:1]=[S:33]([c:22]1[n:21][c:20](-[c:17]2[cH:16][cH:15][c:14]([O:13][CH3:12])[cH:19][cH:18]2)[c:24](-[c:25]2[cH:26][cH:27][c:28]([O:31][CH3:32])[cH:29][cH:30]2)[nH:23]1)[c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1
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Name
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COc1ccc(-c2nc(Sc3ccccc3)[nH]c2-c2ccc(OC)cc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(-c2nc(Sc3ccccc3)[nH]c2-c2ccc(OC)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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COc1ccc(-c2nc(S(=O)c3ccccc3)[nH]c2-c2ccc(OC)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |